molecular formula C10H18N2O2 B6238240 tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate CAS No. 1932783-96-4

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate

Cat. No.: B6238240
CAS No.: 1932783-96-4
M. Wt: 198.3
InChI Key:
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Description

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate: is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is characterized by its bicyclic structure, which includes a three-membered azabicyclo ring fused to a six-membered ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azabicyclo compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its bicyclic structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1932783-96-4

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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